molecular formula C15H26N2 B3055141 1,3-Diamino-2,4,6-triisopropylbenzene CAS No. 6318-09-8

1,3-Diamino-2,4,6-triisopropylbenzene

Cat. No.: B3055141
CAS No.: 6318-09-8
M. Wt: 234.38 g/mol
InChI Key: UCUPHRPMBXOFAU-UHFFFAOYSA-N
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Description

1,3-Diamino-2,4,6-triisopropylbenzene (CAS 6318-09-8) is a symmetrically substituted aromatic diamine with three isopropyl groups and two amino groups on the benzene ring. Its molecular formula is C₁₅H₂₆N₂, and it has a molecular weight of 234.38 g/mol . Key physicochemical properties include a water solubility of 1.1 g/L at 20°C and a LogP of 3.8, indicating moderate hydrophobicity . The steric bulk of the isopropyl substituents significantly influences its reactivity and applications, particularly in coordination chemistry and polymer synthesis, where steric hindrance can modulate reaction kinetics and material properties.

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H26N2/c1-8(2)11-7-12(9(3)4)15(17)13(10(5)6)14(11)16/h7-10H,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUPHRPMBXOFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1N)C(C)C)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10282890
Record name 2,4,6-Tri(propan-2-yl)benzene-1,3-diamine
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Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6318-09-8
Record name 2,4,6-Tris(1-methylethyl)-1,3-benzenediamine
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Record name 1,3,5-Triisopropyl-2,4-diaminobenzene
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Record name 2,4,6-Tri(propan-2-yl)benzene-1,3-diamine
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Record name 1,3,5-triisopropyl-2,4-diaminobenzene
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Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for:

  • Aromatic amines : These are crucial in producing dyes and pigments.
  • Pharmaceuticals : The amino groups can be further functionalized to create biologically active molecules.

Case Study: Synthesis of Sulfonyl Chlorides

1,3-Diamino-2,4,6-triisopropylbenzene can be converted into 2,4,6-triisopropyl-benzenesulfonyl chloride. This transformation is valuable in the synthesis of sulfonamides, which have applications in medicinal chemistry .

Polymer Chemistry

The compound's amino groups allow it to participate in polycondensation reactions, leading to the formation of polymers.

  • Thermosetting Resins : The compound can be used to produce thermosetting resins that exhibit high thermal stability and mechanical strength.
  • Coatings : These polymers are utilized in coatings that require durability and resistance to chemicals.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp (Tg)150°C
Tensile Strength50 MPa
Elongation at Break5%

Lubricants and Additives

This compound is also used in formulating lubricants and lubricant additives. Its presence can enhance the thermal stability and performance of lubricants under high-stress conditions.

Case Study: Performance Enhancement

In automotive applications, lubricants formulated with this compound showed improved viscosity index and reduced wear rates compared to conventional lubricants .

Research Applications

The compound has been studied for its potential applications in various research domains:

  • Material Science : Investigations into its use as a building block for advanced materials that require specific mechanical or thermal properties.
  • Catalysis : Research into its role as a ligand in catalytic processes has shown promise for enhancing reaction rates and selectivity.

Data Table: Research Findings

Application AreaKey Findings
Material ScienceEnhanced thermal stability observed
CatalysisIncreased reaction rates noted in preliminary studies

Comparison with Similar Compounds

2,4,6-Trimethyl-1,3-phenylenediamine (CAS 3102-70-3)

  • Structure : Methyl groups instead of isopropyl substituents.
  • Molecular Weight : Lower (178.24 g/mol) due to smaller substituents.
  • Solubility : Higher water solubility compared to the triisopropyl derivative due to reduced hydrophobicity.
  • Applications : Used in epoxy curing and polyurethane synthesis, where smaller substituents facilitate faster reaction rates .

3,5-Diamino-2,4,6-triiodobenzoic Acid

  • Structure: Iodine atoms and carboxylic acid groups replace isopropyl and amino groups.
  • Molecular Weight : Higher (~500–600 g/mol) due to iodine content.
  • Applications : Ionic X-ray contrast agents; polar functional groups enhance water solubility for medical imaging .

2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS 6553-96-4)

  • Structure: Sulfonyl chloride replaces amino groups.
  • Molecular Weight : 302.86 g/mol.
  • Physical Properties : Solid at room temperature (mp 92–94°C).
  • Applications : Sulfonating agent in organic synthesis, leveraging the electron-withdrawing sulfonyl group .

Physicochemical Properties Comparison Table

Compound Name CAS Number Molecular Weight Substituents Water Solubility (20°C) LogP Key Applications
1,3-Diamino-2,4,6-triisopropylbenzene 6318-09-8 234.38 3 isopropyl, 2 amino 1.1 g/L 3.8 Ligands, polymers, catalysis
2,4,6-Trimethyl-1,3-phenylenediamine 3102-70-3 178.24 3 methyl, 2 amino >5 g/L (estimated) ~2.5 Epoxy curing agents
3,5-Diamino-2,4,6-triiodobenzoic Acid N/A ~600 3 iodine, 2 amino, COOH High (ionic) <1 X-ray contrast media
2,4,6-Triisopropylbenzenesulfonyl Chloride 6553-96-4 302.86 3 isopropyl, SO₂Cl Insoluble ~4.2 Sulfonation reactions

Key Research Findings

Steric Effects: The triisopropyl groups in this compound create steric hindrance, making it less reactive in nucleophilic substitutions compared to the trimethyl analogue. This property is exploited in designing selective catalysts .

Hydrophobicity vs. Reactivity: The higher LogP of the triisopropyl derivative limits its use in aqueous systems but enhances compatibility with non-polar matrices in polymer blends .

Q & A

Q. What are the recommended methods for synthesizing 1,3-diamino-2,4,6-triisopropylbenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves catalytic alkylation or vicarious nucleophilic substitution of aromatic precursors. For example, bromo-2,4,6-triisopropylbenzene (prepared via Friedel-Crafts alkylation) can undergo amination using ammonia or amines under palladium catalysis . Optimization includes:

  • Catalyst selection : Pd-based catalysts (e.g., Pd₂dba₃) with phosphine ligands enhance yield .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve >85% purity .
  • Purification : Column chromatography or recrystallization in ethanol removes unreacted triisopropylbenzene derivatives.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 6.7–7.1 ppm, isopropyl groups at δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C15_{15}H24_{24}N2_2, MW 232.36) .
  • X-ray crystallography : Resolves steric effects from bulky isopropyl groups, confirming planar amine alignment .
  • HPLC : Quantifies purity (>95% for synthetic batches) using C18 reverse-phase columns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • GHS hazards : Classified as harmful if swallowed/inhaled (H302, H312) and a skin/eye irritant (H315, H319) .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation.
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .
  • Spill management : Neutralize with 10% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl groups influence reactivity in organometallic catalysis?

Methodological Answer: The bulky isopropyl groups:

  • Limit coordination : Steric bulk prevents metal centers (e.g., Sc, Pd) from binding to both amine sites, favoring monodentate ligand behavior .
  • Modify reaction pathways : In C–H amination, steric shielding directs regioselectivity to less hindered positions (e.g., para to amines in sulfonamide derivatives) .
  • Thermal stability : Enhances ligand robustness up to 200°C, enabling high-temperature catalysis (e.g., cross-coupling reactions) .

Q. What computational methods are used to predict the structural stability of this compound under high-pressure conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models lattice parameters and compressibility. For example, Birch-Murnaghan equations predict bulk modulus (K₀ ~ 15–20 GPa) comparable to TATB analogs .
  • Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the crystal lattice under pressure .
  • Molecular dynamics (MD) : Simulates anisotropic compression, showing minimal bond distortion below 10 GPa .

Q. How can functionalization of the amine groups expand the compound’s applications in biocatalysis?

Methodological Answer:

  • Sulfonylation : React with 2,4,6-triisopropylbenzenesulfonyl chloride to create sulfonamide derivatives for enzyme mimicry (e.g., artificial myoglobin-catalyzed C–H amination) .
  • Metal coordination : Attach transition metals (e.g., Fe, Cu) to create redox-active complexes for oxidation reactions.
  • Cross-linking : Use glutaraldehyde to polymerize the compound into porous frameworks for immobilizing enzymes .

Key Research Challenges

  • Steric vs. Electronic Effects : Balancing steric hindrance with electronic tuning for catalysis requires substituent engineering .
  • High-Pressure Stability : Experimental validation of computational predictions (e.g., using diamond anvil cells) is needed .
  • Toxicity Mitigation : Develop derivatives with reduced acute toxicity while retaining functionality .

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